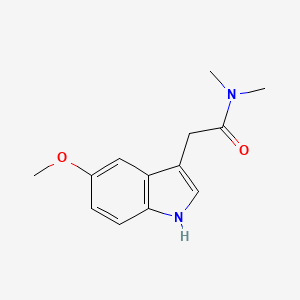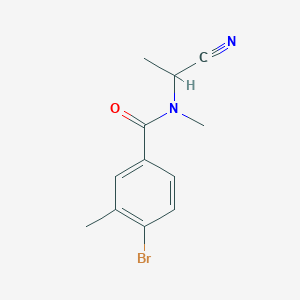![molecular formula C14H16ClNO4 B6631132 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, also known as CM10, is a chemical compound that has been extensively studied for its potential applications in scientific research. CM10 is a morpholine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
作用机制
The mechanism of action of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the GABA binding site.
Biochemical and Physiological Effects:
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated by the modulation of GABA receptor activity.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in lab experiments is its ability to selectively modulate GABA receptor activity, which allows for the investigation of specific biological processes. However, one of the limitations of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, including the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the development of more selective 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid derivatives may provide greater insight into the mechanisms of GABAergic neurotransmission and potential therapeutic applications. Finally, the use of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in animal models of neurological disorders may provide valuable information on its potential as a treatment option.
合成方法
The synthesis of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with morpholine, followed by the addition of acetic anhydride and subsequent hydrolysis. The final product is obtained through purification and isolation techniques, such as column chromatography.
科学研究应用
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been widely used in scientific research for its ability to modulate various biological processes. One of the most significant applications of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is in the study of GABA receptors, which are important targets for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to enhance the activity of GABA receptors, making it a valuable tool for investigating the mechanisms of GABAergic neurotransmission.
属性
IUPAC Name |
2-[4-(4-chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-9-6-10(2-3-12(9)15)14(19)16-4-5-20-8-11(16)7-13(17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBPQPWWVMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)

![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)

![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)